6-Benzyl-7-[(2-chlorobenzyl)sulfanyl]-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine
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Overview
Description
6-Benzyl-7-[(2-chlorobenzyl)sulfanyl]-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine is a heterocyclic compound that has garnered interest in medicinal chemistry due to its potential pharmacological activities. This compound is characterized by its complex structure, which includes a pyrazolo[1,5-a]pyrimidine core, substituted with benzyl, chlorobenzyl, and phenyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Benzyl-7-[(2-chlorobenzyl)sulfanyl]-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine typically involves multi-step organic reactions. One common method includes the cyclocondensation of 1-aryl-4,5-dihydro-1H-imidazol-2-amines with diethyl 2-benzylmalonate or diethyl 2-(2-chlorobenzyl)malonate under basic conditions . The reaction conditions often require a controlled temperature and pH to ensure the desired product yield.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
6-Benzyl-7-[(2-chlorobenzyl)sulfanyl]-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
6-Benzyl-7-[(2-chlorobenzyl)sulfanyl]-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Medicine: It is investigated for its potential therapeutic effects on central nervous system disorders.
Industry: It may be used in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 6-Benzyl-7-[(2-chlorobenzyl)sulfanyl]-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets and pathways. For instance, it may act on opioid receptors and serotoninergic pathways to exert its antinociceptive effects . The exact molecular targets and pathways can vary depending on the specific biological activity being studied.
Comparison with Similar Compounds
Similar Compounds
1-Aryl-6-benzyl-7-hydroxy-2,3-dihydroimidazo[1,2-a]pyrimidine-5(1H)-ones: These compounds share a similar core structure and are also studied for their antinociceptive activities.
Benzyl {[7-(2-chlorobenzyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]sulfanyl}acetate: This compound has a similar benzyl and chlorobenzyl substitution pattern.
Uniqueness
6-Benzyl-7-[(2-chlorobenzyl)sulfanyl]-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine is unique due to its specific substitution pattern and the presence of both benzyl and chlorobenzyl groups, which may contribute to its distinct pharmacological profile.
Properties
Molecular Formula |
C28H24ClN3S |
---|---|
Molecular Weight |
470.0 g/mol |
IUPAC Name |
6-benzyl-7-[(2-chlorophenyl)methylsulfanyl]-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C28H24ClN3S/c1-19-24(17-21-11-5-3-6-12-21)28(33-18-23-15-9-10-16-25(23)29)32-27(30-19)26(20(2)31-32)22-13-7-4-8-14-22/h3-16H,17-18H2,1-2H3 |
InChI Key |
XMYKAUYBFTYHNJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C(=NN2C(=C1CC3=CC=CC=C3)SCC4=CC=CC=C4Cl)C)C5=CC=CC=C5 |
Origin of Product |
United States |
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